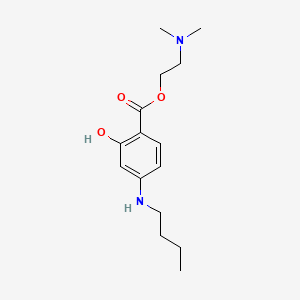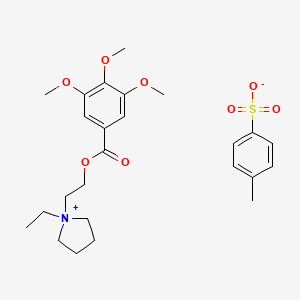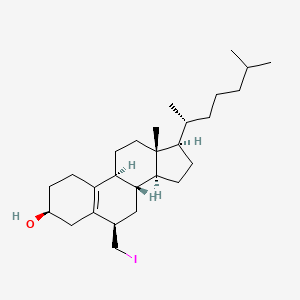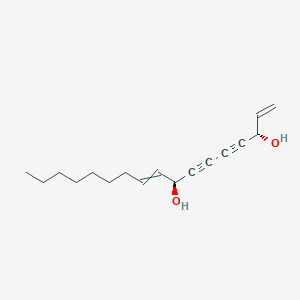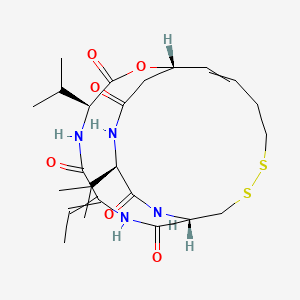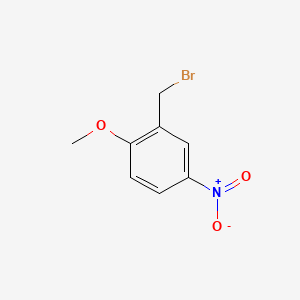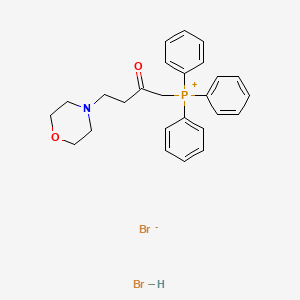
Ombtp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ombtp is a chemical compound with the molecular formula C26H30Br2NO2P and a molecular weight of 579.3 g/mol. This compound is known for its unique structure, which includes a morpholine ring, a triphenylphosphonium group, and bromide ions. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ombtp typically involves the reaction of triphenylphosphine with a suitable morpholine derivative under controlled conditions. The reaction is carried out in the presence of a brominating agent to introduce the bromide ions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ombtp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The bromide ions can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane, with temperature and pH carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halide derivatives.
Scientific Research Applications
Ombtp is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ombtp involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, affecting various biochemical processes. Its unique structure allows it to modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonium salts and morpholine derivatives, such as:
- Triphenylphosphonium chloride
- (4-Morpholinobutyl)triphenylphosphonium bromide
- (2-Oxo-4-piperidinobutyl)triphenylphosphonium bromide
Uniqueness
Ombtp is unique due to its specific combination of a morpholine ring and a triphenylphosphonium group, which imparts distinctive chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
64502-92-7 |
|---|---|
Molecular Formula |
C26H30Br2NO2P |
Molecular Weight |
579.3 g/mol |
IUPAC Name |
(4-morpholin-4-yl-2-oxobutyl)-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C26H29NO2P.2BrH/c28-23(16-17-27-18-20-29-21-19-27)22-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;;/h1-15H,16-22H2;2*1H/q+1;;/p-1 |
InChI Key |
DLIPUUGBNBNYFM-UHFFFAOYSA-M |
SMILES |
C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] |
Canonical SMILES |
C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] |
Synonyms |
(2-oxo-4-morpholino)butyltriphenylphosphonium (2-oxo-4-morpholino)butyltriphenylphosphonium bromide hydrobromide OMBTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)




